[(Z)-[(3Z)-1,3-diamino-3-[(4-chlorophenyl)carbamoyloxyimino]propylidene]amino] N-(4-chlorophenyl)carbamate
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Overview
Description
[(Z)-[(3Z)-1,3-diamino-3-[(4-chlorophenyl)carbamoyloxyimino]propylidene]amino] N-(4-chlorophenyl)carbamate is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as amines, carbamates, and chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-[(3Z)-1,3-diamino-3-[(4-chlorophenyl)carbamoyloxyimino]propylidene]amino] N-(4-chlorophenyl)carbamate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-chlorobenzoic acid with methanol to form an ester, followed by hydrazination, salt formation, and cyclization to produce the desired compound . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) ensures the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
[(Z)-[(3Z)-1,3-diamino-3-[(4-chlorophenyl)carbamoyloxyimino]propylidene]amino] N-(4-chlorophenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine or carbamate groups, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions, such as:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
[(Z)-[(3Z)-1,3-diamino-3-[(4-chlorophenyl)carbamoyloxyimino]propylidene]amino] N-(4-chlorophenyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of [(Z)-[(3Z)-1,3-diamino-3-[(4-chlorophenyl)carbamoyloxyimino]propylidene]amino] N-(4-chlorophenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and affecting various biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
[(Z)-[(3Z)-1,3-diamino-3-[(4-chlorophenyl)carbamoyloxyimino]propylidene]amino] N-(4-chlorophenyl)carbamate can be compared with other similar compounds, such as:
Carbamates: Similar in structure but may differ in functional groups and reactivity.
Amines: Share the amine functional group but may have different chemical properties and applications.
Chlorophenyl derivatives: Compounds with chlorophenyl groups that may exhibit similar biological activities but differ in other structural aspects.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields of research.
Properties
IUPAC Name |
[(Z)-[(3Z)-1,3-diamino-3-[(4-chlorophenyl)carbamoyloxyimino]propylidene]amino] N-(4-chlorophenyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N6O4/c18-10-1-5-12(6-2-10)22-16(26)28-24-14(20)9-15(21)25-29-17(27)23-13-7-3-11(19)4-8-13/h1-8H,9H2,(H2,20,24)(H2,21,25)(H,22,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRIYWCNPAXKEPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)ON=C(CC(=NOC(=O)NC2=CC=C(C=C2)Cl)N)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)O/N=C(\N)/C/C(=N/OC(=O)NC2=CC=C(C=C2)Cl)/N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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